molecular formula C16H12F3N3OS B12488549 2-(1H-Benzimidazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(1H-Benzimidazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12488549
M. Wt: 351.3 g/mol
InChI Key: DCVQGQKXPGMQTG-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a sulfanyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with thiol-containing compounds.

    Attachment of Trifluoromethylphenyl Group: The final step involves the acylation of the benzimidazole-sulfanyl intermediate with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole ring, using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted trifluoromethylphenyl derivatives.

Scientific Research Applications

2-(1H-Benzimidazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-ylsulfanyl)acetic acid
  • 2-(1H-Benzimidazol-2-ylsulfanyl)propan-2-ylsulfanyl-1H-benzimidazole
  • 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole

Uniqueness

2-(1H-Benzimidazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the benzimidazole ring and the trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances its stability and lipophilicity, while the benzimidazole ring provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C16H12F3N3OS

Molecular Weight

351.3 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H12F3N3OS/c17-16(18,19)10-5-1-2-6-11(10)20-14(23)9-24-15-21-12-7-3-4-8-13(12)22-15/h1-8H,9H2,(H,20,23)(H,21,22)

InChI Key

DCVQGQKXPGMQTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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